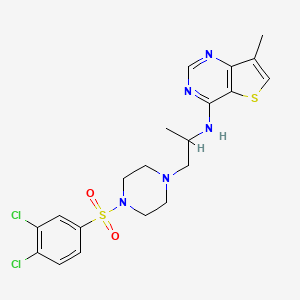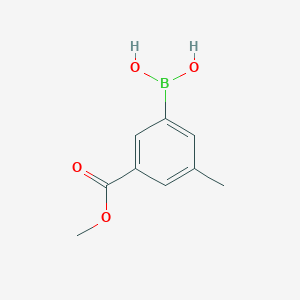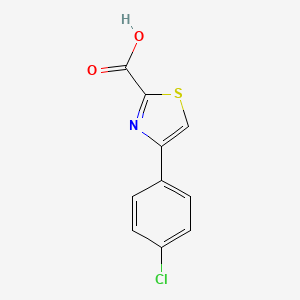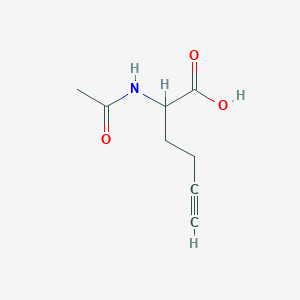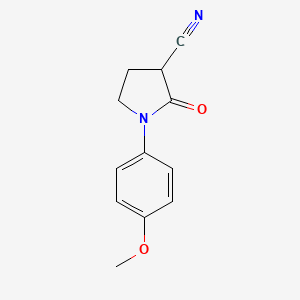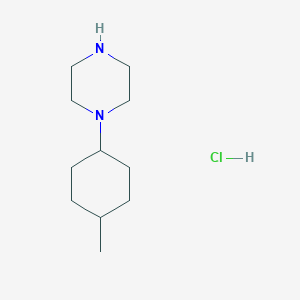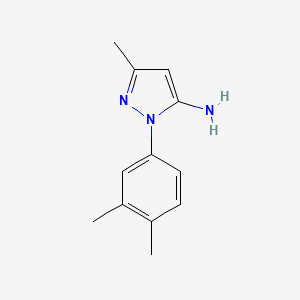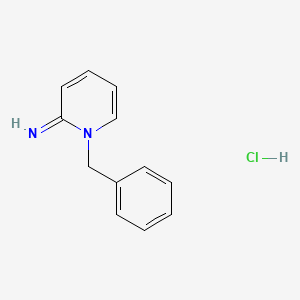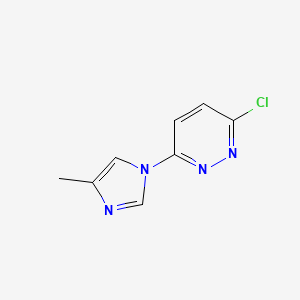
3-Chloro-6-(4-méthyl-1H-imidazol-1-yl)pyridazine
Vue d'ensemble
Description
3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine is a chemical compound with the CAS Number: 941294-26-4. It has a molecular weight of 194.62 and its IUPAC name is 3-chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine .
Molecular Structure Analysis
The molecular formula of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine is C8H7ClN4 . The InChI code is 1S/C8H7ClN4/c1-6-4-13(5-10-6)8-3-2-7(9)11-12-8/h2-5H,1H3 .Applications De Recherche Scientifique
Synthèse d'imidazoles substitués
Les imidazoles sont importants dans la synthèse de molécules fonctionnelles utilisées dans des applications courantes. La structure unique de la 3-Chloro-6-(4-méthyl-1H-imidazol-1-yl)pyridazine permet une synthèse régiosélectivité d'imidazoles substitués, qui sont des composants clés dans les produits pharmaceutiques, les produits naturels et les polymères .
Activités antimicrobiennes
Les dérivés d'imidazole, y compris ceux liés à notre composé d'intérêt, ont montré des activités antimicrobiennes prometteuses. Ils peuvent être synthétisés en utilisant des techniques comme la méthode de la base de Mannich et se sont avérés efficaces contre diverses souches bactériennes, telles que S. aureus et K. pneumoniae, avec un potentiel de surpasser les antibiotiques standard comme la ciprofloxacine .
Applications larvicides
Les dérivés d'imidazole ont été évalués pour leurs activités larvicides. Les analogues structurels de la this compound pourraient potentiellement être plus efficaces que les larvicides traditionnels comme la perméthrine, offrant une nouvelle voie pour contrôler les populations de moustiques qui propagent des maladies .
Propriétés antifongiques
Le squelette du composé est propice au développement d'agents antifongiques. Il peut être adapté pour cibler des souches fongiques telles que Candida albicans, Microsporum audouinii et Aspergillus niger, offrant une alternative aux médicaments antifongiques commerciaux .
Développement de médicaments
Les cycles imidazole sont des structures prisées en chimie médicinale. Les dérivés de la this compound peuvent présenter une variété de caractéristiques biologiques, y compris des propriétés antidiabétiques, anti-inflammatoires et antihistaminiques, ce qui en fait des échafaudages précieux dans le développement de médicaments .
Études computationnelles
Le composé peut être utilisé dans des études computationnelles, telles que la théorie de la fonctionnelle de la densité (DFT) et l'amarrage moléculaire, pour prédire sa réactivité et ses affinités de liaison avec des cibles biologiques. Cela aide à la conception rationnelle de nouveaux médicaments et de molécules bioactives .
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Some imidazole derivatives have been found to inhibit prostaglandin e2 and interleukin activity , suggesting potential involvement in inflammatory pathways.
Result of Action
Imidazole derivatives have been associated with a wide range of biological activities .
Analyse Biochimique
Biochemical Properties
3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, affecting their catalytic activities. Additionally, this compound can form hydrogen bonds with proteins, altering their conformation and function .
Cellular Effects
The effects of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation. Furthermore, this compound has been shown to affect the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate access. Additionally, it may activate certain enzymes by stabilizing their active conformation. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range produces optimal results without toxicity .
Metabolic Pathways
3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may inhibit or activate enzymes in the glycolytic pathway, affecting glucose metabolism. Additionally, this compound can alter the levels of key metabolites, such as ATP and NADH, impacting overall cellular energy balance .
Transport and Distribution
Within cells and tissues, 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, facilitating its movement across cellular membranes. This compound can accumulate in certain tissues, leading to localized effects. Its distribution within the cell can also influence its activity and function .
Subcellular Localization
The subcellular localization of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it affects mitochondrial function and energy production. Additionally, its presence in the nucleus can influence gene expression and DNA repair processes .
Propriétés
IUPAC Name |
3-chloro-6-(4-methylimidazol-1-yl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-6-4-13(5-10-6)8-3-2-7(9)11-12-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZBGBUKRGBVTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608031 | |
| Record name | 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
941294-26-4 | |
| Record name | 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



